2-cyano-N-(3,5-dimethylphenyl)acetamide

Description

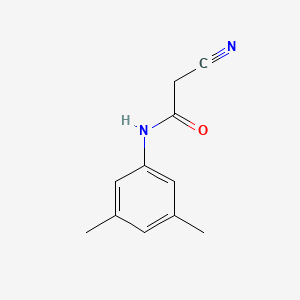

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12/h5-7H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKCPUGXCLGMAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyano N 3,5 Dimethylphenyl Acetamide and Its Analogs

Direct Amide Bond Formation Strategies

The most straightforward approach to synthesizing 2-cyano-N-(3,5-dimethylphenyl)acetamide involves the direct formation of an amide bond between 3,5-dimethylaniline (B87155) and a suitable cyanoacetic acid derivative. This method relies on classical nucleophilic acyl substitution reactions.

Acylation of 3,5-Dimethylaniline with Cyanoacetic Acid Derivatives

The acylation of 3,5-dimethylaniline (also known as 3,5-xylidine) can be achieved using several cyanoacetylating agents. researchgate.netwikipedia.orgnih.gov The choice of reagent often depends on factors such as reactivity, availability, cost, and reaction conditions. Common and effective methods include reactions with ethyl cyanoacetate (B8463686), cyanoacetic acid in the presence of coupling agents, and more reactive species like 1-cyanoacetyl-3,5-dimethylpyrazole. researchgate.netnih.gov

A widely used laboratory and industrial method involves heating 3,5-dimethylaniline with ethyl cyanoacetate, often in a high-boiling solvent like N,N-dimethylformamide (DMF) or without a solvent at elevated temperatures. chemicalbook.commdpi.compatsnap.com The reaction proceeds by nucleophilic attack of the aniline (B41778) on the ester carbonyl, with the elimination of ethanol (B145695). Another approach involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in refluxing DMF, which provides the corresponding N-substituted cyanoacetamide in good yield, demonstrating the generality of this method. mdpi.com

For instances where milder conditions are required, cyanoacetic acid can be coupled with 3,5-dimethylaniline using a dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC). researchgate.netgoogleapis.com This method is efficient but requires the removal of the dicyclohexylurea byproduct. A more convenient and economical cyanoacetylating agent is 1-cyanoacetyl-3,5-dimethylpyrazole, which reacts readily with amines in boiling toluene (B28343) to afford N-substituted cyanoacetamides in good yields. researchgate.netnih.gov

| Cyanoacetylating Agent | Amine | Conditions | Typical Yield | Reference(s) |

| Ethyl Cyanoacetate | 2,6-Dimethylaniline | DMF, Reflux, 12h | 83% | chemicalbook.com |

| Ethyl Cyanoacetate | 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene | DMF, Reflux, 5h | 73% | mdpi.com |

| Cyanoacetic Acid / DCC | N,N-diethyl amine | Solvent, Reflux | Not specified | googleapis.com |

| 1-Cyanoacetyl-3,5-dimethylpyrazole | Various amines | Toluene, Reflux | Good | researchgate.net |

Mechanistic Considerations of Cyanoacetylation Reactions

The mechanism of cyanoacetylation is a classic example of nucleophilic acyl substitution. The reaction pathway depends on the specific cyanoacetylating agent used.

Using Ester Derivatives (e.g., Ethyl Cyanoacetate): The reaction is initiated by the nucleophilic attack of the nitrogen atom of 3,5-dimethylaniline on the electrophilic carbonyl carbon of ethyl cyanoacetate. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide leaving group. A final proton transfer step yields the stable amide product, 2-cyano-N-(3,5-dimethylphenyl)acetamide, and ethanol. The reaction is often driven to completion by removing the ethanol byproduct or by using an excess of one of the reactants.

Using Cyanoacetic Acid with Coupling Agents (e.g., DCC): When cyanoacetic acid is used, the carboxylic acid must first be activated. A coupling agent like DCC reacts with the carboxyl group of cyanoacetic acid to form a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent. The amine (3,5-dimethylaniline) then attacks the carbonyl carbon of this activated intermediate, leading to the formation of the amide and the N,N'-dicyclohexylurea (DCU) byproduct.

Using Other Acylating Agents (e.g., Cyanoacetyl Chloride): With highly reactive agents like acid chlorides, the reaction is typically rapid and exothermic. The amine's lone pair of electrons attacks the carbonyl carbon, displacing the chloride ion in a concerted or stepwise fashion to form the amide. A base is often added to neutralize the HCl generated during the reaction.

In all cases, the primary driving force is the formation of the stable amide bond. The cyano group remains intact throughout these direct acylation processes.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer a powerful and efficient alternative for generating molecular diversity. nih.govnih.gov These reactions are highly atom-economical and can be used to synthesize complex molecules, including analogs of 2-cyano-N-(3,5-dimethylphenyl)acetamide, from simple precursors.

Isocyanide-Based Multicomponent Reactions (I-MCRs) for Cyanophenylamino-acetamides

Isocyanide-based multicomponent reactions (I-MCRs) are among the most versatile MCRs, capable of producing a wide array of peptide-like structures and heterocycles. nih.govrsc.org The Ugi and Passerini reactions are cornerstone I-MCRs.

The Ugi four-component reaction (Ugi-4CR) is particularly relevant as it directly produces α-acetamido carboxamide derivatives. nih.govnih.gov A hypothetical Ugi reaction to create an analog could involve the condensation of an aldehyde, 3,5-dimethylaniline, an isocyanide, and cyanoacetic acid. The reaction proceeds through the formation of an imine from the aldehyde and aniline, which is then protonated by the carboxylic acid. The isocyanide adds to the iminium ion, forming a nitrilium ion intermediate. mdpi.combeilstein-journals.org This intermediate is trapped by the carboxylate (cyanoacetate) to form an α-adduct, which undergoes an intramolecular Mumm rearrangement to yield the final α-acylamino amide product. nih.govmdpi.com This strategy allows for the rapid assembly of complex structures containing the core N-(3,5-dimethylphenyl)acetamido moiety.

The Passerini three-component reaction (P-3CR) involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. nih.govwikipedia.orgmdpi.com While it does not directly form the target amide structure, it is a foundational I-MCR for creating diverse scaffolds. acs.org The reaction is believed to proceed via a non-ionic pathway where the components interact to form an intermediate that rearranges to the final product. nih.govresearchgate.net By choosing starting materials with appropriate functional groups, the Passerini product can be a precursor to the desired cyanophenylamino-acetamides.

Condensation Reactions Involving Active Methylene (B1212753) Precursors

The active methylene group in 2-cyano-N-(3,5-dimethylphenyl)acetamide (flanked by the electron-withdrawing cyano and carbonyl groups) is a key site of reactivity, enabling its use as a precursor in various condensation reactions. tubitak.gov.trscielo.br

One of the most prominent examples is the Gewald three-component reaction , which is used to synthesize substituted 2-aminothiophenes. organic-chemistry.orgresearchgate.net In a typical Gewald reaction, an α-cyanoacetamide, a carbonyl compound (aldehyde or ketone), and elemental sulfur react in the presence of a basic catalyst. nih.govnih.gov Using a pre-synthesized substrate like 2-cyano-N-(3,5-dimethylphenyl)acetamide allows for the direct incorporation of the N-(3,5-dimethylphenyl)acetamido moiety into the final thiophene (B33073) ring system. The reaction is initiated by a Knoevenagel condensation between the cyanoacetamide and the carbonyl compound, followed by the addition of sulfur and subsequent ring closure. organic-chemistry.org

Another relevant transformation is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone. scielo.br For example, 2-cyano-N-arylacetamides can react with aromatic aldehydes in the presence of a base like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) to yield the corresponding α,β-unsaturated acrylamide (B121943) derivatives. mdpi.comresearchgate.net These products are themselves valuable intermediates for further synthetic transformations, such as Michael additions to construct more complex heterocyclic systems. nih.gov

| Reaction Name | Key Reactants | Product Type | Relevance to Target Compound | Reference(s) |

| Ugi Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | α-Acylamino Amides | Direct synthesis of analogs containing the N-aryl acetamide (B32628) core. | nih.govnih.govmdpi.com |

| Gewald Reaction | α-Cyanoacetamide, Carbonyl, Sulfur | 2-Aminothiophenes | Uses the target compound as a precursor to build thiophene rings. | nih.govorganic-chemistry.orgresearchgate.net |

| Knoevenagel Condensation | Active Methylene Compound, Carbonyl | α,β-Unsaturated Compounds | Uses the target compound as a precursor for acrylamide derivatives. | mdpi.comscielo.br |

Chemo- and Regioselective Synthesis of 2-Cyano-N-(3,5-dimethylphenyl)acetamide

Achieving high chemo- and regioselectivity is crucial for the efficient synthesis of a target molecule, minimizing side reactions and simplifying purification.

In direct amide bond formation , the primary consideration is chemoselectivity. The reaction between 3,5-dimethylaniline and an activated cyanoacetic acid derivative is highly chemoselective. The amine nitrogen is significantly more nucleophilic than other potential sites, ensuring that N-acylation is the overwhelmingly favored pathway. The reaction conditions can be tuned to prevent side reactions such as self-condensation of the cyanoacetic acid derivative.

For multicomponent reactions , both chemo- and regioselectivity are inherent to the reaction mechanism.

In the Ugi reaction , the sequence of events is highly ordered: imine formation, nucleophilic attack by the isocyanide, and subsequent trapping by the carboxylate. mdpi.combeilstein-journals.org This defined pathway ensures that a single constitutional isomer is formed from the four starting components, making the reaction highly regioselective. The chemoselectivity is also high, as the different functional groups react in a predictable sequence.

In condensation reactions like the Gewald reaction , using a pre-formed substrate such as 2-cyano-N-(3,5-dimethylphenyl)acetamide provides excellent control over regioselectivity. nih.gov The substitution pattern of the resulting 2-aminothiophene is predetermined by the structure of the cyanoacetamide and the carbonyl partner. The N-(3,5-dimethylphenyl)acetamido group is regioselectively installed at the position dictated by the initial cyanoacetamide structure, avoiding the formation of isomers that might arise if the components were assembled in a different order.

By selecting the appropriate synthetic strategy—either the direct and selective acylation of an amine or the controlled assembly via a multicomponent reaction—chemists can achieve the efficient and selective synthesis of 2-cyano-N-(3,5-dimethylphenyl)acetamide and its more complex analogs.

Green Chemistry Principles in Synthetic Route Design and Optimization

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like 2-cyano-N-(3,5-dimethylphenyl)acetamide and its analogs is crucial for developing environmentally and economically sustainable manufacturing processes. chemistryjournals.net This approach focuses on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. taylorandfrancis.com The design and optimization of synthetic routes are increasingly guided by quantitative metrics that assess the "greenness" of a chemical process. whiterose.ac.uknih.gov

Central to evaluating the environmental impact of a synthesis are several key metrics. mdpi.com These metrics provide a framework for comparing different synthetic pathways and identifying areas for improvement, moving beyond simple reaction yield to a more holistic assessment of a process's efficiency and environmental footprint. whiterose.ac.ukoulu.fi

Key Green Chemistry Metrics in Synthetic Chemistry

| Metric | Formula | Description | Ideal Value |

|---|---|---|---|

| Atom Economy (AE) | (MW of product / MW of all reactants) x 100% | Measures the efficiency of a reaction in converting the mass of reactants into the desired product, assuming 100% yield. mdpi.com | 100% |

| E-Factor | Total mass of waste / Mass of product | Accounts for all waste generated in a process, including reagents, solvent losses, and byproducts. A lower E-Factor indicates less waste. nih.govmdpi.com | 0 |

| Process Mass Intensity (PMI) | Total mass input / Mass of product | A comprehensive metric that considers the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used to produce a specific mass of the final product. nih.gov | 1 |

| Reaction Mass Efficiency (RME) | Mass of product / (Mass of reactants + Mass of reagents) | A more comprehensive measure than atom economy, as it includes the mass of all substances used in the reaction, including those used in excess. whiterose.ac.uknih.gov | 100% |

In the context of synthesizing 2-cyano-N-(3,5-dimethylphenyl)acetamide and its analogs, several green strategies can be implemented to optimize traditional synthetic routes. These compounds are typically formed via the acylation of an aniline derivative (e.g., 3,5-dimethylaniline) with a cyanoacetylating agent. researchgate.net Green chemistry principles can be applied to every step of this process.

One significant area of improvement is the use of alternative energy sources. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times and increase yields in related reactions like the Knoevenagel condensation, which is used to produce α,β-unsaturated cyanoacetamide derivatives. nih.gov This method often leads to cleaner reactions with fewer byproducts, aligning with the principles of waste prevention. nih.govtubitak.gov.tr

The choice of solvent is another critical factor. Many traditional organic syntheses rely on volatile, toxic, and non-renewable organic solvents. chemistryjournals.net Research into greener alternatives focuses on using water, ionic liquids, or supercritical fluids. chemistryjournals.net For the synthesis of cyanoacetamide derivatives, solvent-free conditions or the use of greener solvents like ethanol have proven effective, reducing both environmental impact and the complexity of product purification. taylorandfrancis.comperiodikos.com.br For instance, the Knoevenagel condensation for preparing arylidene cyanoacetamides has been successfully performed using trimethylamine (B31210) as a catalyst in ethanol at room temperature, yielding excellent results within minutes. periodikos.com.br

The following table details a comparative study on the synthesis of an α,β-unsaturated cyanoacetamide analog, highlighting the benefits of a green chemistry approach.

Comparison of Synthetic Methods for 2-(4-hydroxybenzylidene)-cyanoacetamide

| Parameter | Conventional Heating Method | Microwave-Assisted Method nih.gov |

|---|---|---|

| Catalyst | Various (e.g., Piperidine, ZnCl2) | Ammonium Acetate |

| Solvent | Often requires organic solvents (e.g., Ethanol, Toluene) | Solvent-free |

| Reaction Time | Several hours | 40 seconds |

| Energy Input | Sustained heating | 160 W for a short duration |

| Product Yield | Variable | 98.6% |

This data clearly demonstrates that adopting green methodologies like microwave irradiation not only aligns with environmental principles but also offers significant practical advantages in terms of efficiency and yield. nih.gov By designing synthetic routes that incorporate safer solvents, catalytic reagents over stoichiometric ones, and energy-efficient conditions, the synthesis of 2-cyano-N-(3,5-dimethylphenyl)acetamide and its analogs can be made more sustainable and economically viable. rsc.orgrsc.org

Chemical Reactivity and Derivatization Strategies of 2 Cyano N 3,5 Dimethylphenyl Acetamide

Transformations Involving the Cyano Group

The cyano (nitrile) group is a prominent functional group that imparts significant reactivity to the molecule. It can undergo nucleophilic addition and participate in cycloaddition reactions, serving as a linchpin for the formation of various nitrogen-containing heterocycles. researchgate.net

The electrophilic carbon atom of the cyano group is susceptible to attack by nucleophiles. A significant transformation in this category is the reduction of the nitrile to a primary amine. This reaction is fundamental for introducing an aminomethyl group, which can be a key building block for further derivatization. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂/Pd-C). The hydride from LiAlH₄, for instance, attacks the electrophilic carbon of the nitrile, leading to the formation of an intermediate which, upon workup, yields the primary amine.

| Reagent/Conditions | Product | Mechanistic Notes |

| 1. LiAlH₄ in THF, 0°C to reflux2. H₂O | 2-Amino-N-(3,5-dimethylphenyl)propanamide | LiAlH₄ acts as a source of hydride ions (H⁻) that perform a nucleophilic attack on the cyano carbon. |

| H₂/Pd-C in ethanol (B145695), 25°C | 2-Amino-N-(3,5-dimethylphenyl)propanamide | Catalytic hydrogenation involves the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. |

This table presents representative nucleophilic addition reactions applicable to the cyano group.

The cyano group, often in concert with the adjacent active methylene (B1212753) group, is instrumental in the synthesis of a wide array of heterocyclic systems. Cyanoacetamide derivatives are well-established precursors for biologically active heterocycles like pyridines, pyrimidines, thiazoles, and pyrazoles. ekb.egsapub.org These syntheses often involve reactions with bidentate reagents where the cyano group and another part of the molecule react to form the ring structure. tubitak.gov.tr For example, reaction with sulfur in the presence of a base can lead to the formation of aminothiophene derivatives through the Gewald reaction. researchgate.net Similarly, condensation with α,β-unsaturated compounds can yield substituted pyridines. ekb.eg

| Reactant(s) | Reagents/Conditions | Resulting Heterocycle |

| Thioglycolic acid | Basic catalyst | Thiazole (B1198619) derivatives ekb.eg |

| Benzylidene malononitrile | Basic medium (e.g., piperidine) | 1,4-Dihydropyridine derivatives ekb.eg |

| Hydrazine (B178648) derivatives | Varies | Pyrazole (B372694) derivatives researchgate.net |

| Azides | Basic catalyst (e.g., K₂CO₃) | 1,2,3-Triazole derivatives researchgate.net |

This table illustrates the versatility of 2-cyano-N-(3,5-dimethylphenyl)acetamide in forming various heterocyclic scaffolds.

Reactivity at the Active Methylene Center (α-Carbon)

The methylene group (CH₂) positioned between the electron-withdrawing cyano and amide carbonyl groups exhibits significant acidity. The protons on this α-carbon are readily abstracted by bases, generating a stabilized carbanion. This nucleophilic center is a key site for alkylation, acylation, and condensation reactions. tubitak.gov.trperiodikos.com.br

The nucleophilic carbanion generated at the α-carbon readily reacts with a variety of electrophiles. This allows for the introduction of diverse substituents at this position. A notable example is the azo coupling reaction with aryl diazonium salts, which yields hydrazono derivatives. researchgate.netresearchgate.net These products are often colored and can serve as intermediates for the synthesis of other heterocyclic systems, such as pyrazoles or triazines. researchgate.net Another common electrophilic substitution is alkylation using alkyl halides. researchgate.net

| Electrophile | Reagents/Conditions | Product Type |

| Aryl diazonium chloride | Pyridine (B92270), 0-5°C | Hydrazono derivatives researchgate.net |

| Bromine | Glacial acetic acid | α-Bromo derivative researchgate.net |

| Alkyl halides (R-X) | Base (e.g., K₂CO₃) in DMF | α-Alkylated derivatives researchgate.net |

This table showcases typical electrophilic substitution reactions at the active methylene center.

One of the most characteristic reactions of the active methylene group in cyanoacetamides is the Knoevenagel condensation. periodikos.com.br This reaction involves the base-catalyzed condensation with aldehydes or ketones. The initial nucleophilic addition of the α-carbon carbanion to the carbonyl carbon is followed by a dehydration step, yielding an arylidene or alkylidene derivative. periodikos.com.brmdpi.com These α,β-unsaturated products are themselves valuable intermediates for subsequent transformations, such as Michael additions, which can be used to construct more complex molecular frameworks and heterocyclic rings. researchgate.net

| Electrophile | Base Catalyst | Product Type |

| Aromatic Aldehydes (e.g., Benzaldehyde) | Piperidine (B6355638) or Trimethylamine (B31210) | 2-Cyano-3-aryl-N-(3,5-dimethylphenyl)acrylamide periodikos.com.br |

| N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Heat | (E)-2-cyano-3-(dimethylamino)-N-(3,5-dimethylphenyl)acrylamide researchgate.net |

| Salicylaldehyde | Acetic acid, reflux | Coumarin derivatives ekb.eg |

This table provides examples of condensation reactions involving the active methylene group.

Modifications of the Amide Linkage

The amide linkage in 2-cyano-N-(3,5-dimethylphenyl)acetamide is generally stable but can undergo specific transformations. The nitrogen atom possesses a lone pair of electrons, and the N-H proton can be abstracted under strongly basic conditions, allowing for nucleophilic substitution reactions. For example, N-alkylation can be achieved using alkyl halides in the presence of a suitable base, although reactions at the more acidic α-carbon are often competitive. The conformation of the amide bond, which is typically anti between the C=O and N-H groups, influences intermolecular interactions like hydrogen bonding, which can form supramolecular chains in the solid state. nih.gov While complete hydrolysis of the amide bond to yield 3,5-dimethylaniline (B87155) and cyanoacetic acid is possible under harsh acidic or basic conditions, reactions that selectively modify the amide without cleavage are more synthetically useful for derivatization.

Development of Novel 2-Cyano-N-(3,5-dimethylphenyl)acetamide Analogs

The scaffold of 2-cyano-N-arylacetamides, including 2-cyano-N-(3,5-dimethylphenyl)acetamide, serves as a versatile platform in synthetic organic and medicinal chemistry. periodikos.com.brekb.eg The inherent reactivity of its functional groups allows for systematic structural modifications to develop novel analogs. These derivatization strategies primarily focus on two key areas: introducing structural variations on the N-phenyl moiety and performing functional group interconversions on the reactive acetamide (B32628) side chain. Such modifications are instrumental in creating libraries of related compounds for further investigation.

Structural Variations on the Phenyl Moiety

A primary strategy for developing analogs of 2-cyano-N-(3,5-dimethylphenyl)acetamide involves altering the substitution pattern on the N-phenyl ring. While the 3,5-dimethyl substitution provides a specific lipophilic and electronic environment, researchers have synthesized a variety of N-aryl cyanoacetamides with different substituents to explore how these changes affect the molecule's properties. This approach allows for a systematic evaluation of structure-activity relationships.

Examples of such structural variations include positional isomers, such as 2-cyano-N-(2,5-dimethylphenyl)acetamide, and analogs with different types of substituents altogether. bldpharm.com For instance, derivatives bearing halogen and alkoxy groups, like 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, have also been synthesized. bldpharm.com These modifications can significantly alter the steric and electronic characteristics of the molecule. The exploration extends to other aromatic and heteroaromatic systems, such as the furan (B31954) ring in 2-cyano-N-(furan-2-ylmethyl)acetamide, demonstrating the broad scope for variation at this position. nih.govnih.gov

| Compound Name | CAS Number | Molecular Formula | Structural Variation from Parent Compound |

|---|---|---|---|

| 2-Cyano-N-(3,5-dimethylphenyl)acetamide | Not specified | C₁₁H₁₂N₂O chemscene.com | Parent Compound |

| 2-Cyano-N-(2,5-dimethylphenyl)acetamide | 87165-31-9 bldpharm.com | C₁₁H₁₂N₂O | Positional Isomer (Methyl Groups at C2 and C5) bldpharm.com |

| 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | 846023-24-3 bldpharm.com | C₁₀H₈Cl₂N₂O₂ | Substitution with Dichloro and Methoxy Groups bldpharm.com |

| 2-Cyano-N-(furan-2-ylmethyl)acetamide | Not specified | C₈H₈N₂O₂ nih.gov | Replacement of Dimethylphenyl with Furfuryl Group nih.gov |

Functional Group Interconversions on the Acetamide Side Chain

The acetamide side chain of 2-cyano-N-(3,5-dimethylphenyl)acetamide possesses significant chemical reactivity, making it a prime target for derivatization. ekb.eg The structural framework is characterized by the presence of a reactive cyano (-CN) group, a carbonyl (-C=O) function, and an active methylene group (-CH2-) situated between these two electron-withdrawing groups. periodikos.com.brekb.eg This arrangement facilitates a variety of chemical transformations.

A prominent reaction involving the active methylene group is the Knoevenagel condensation. periodikos.com.br This reaction typically involves condensing the cyanoacetamide with various aromatic aldehydes in the presence of a base catalyst to yield arylidene derivatives. periodikos.com.brresearchgate.net This method provides a practical route to structurally diverse α,β-unsaturated systems. periodikos.com.br

The active methylene group is also susceptible to electrophilic attack by other reagents. For example, it can undergo coupling reactions with aryl diazonium salts to afford the corresponding arylazo or hydrazono derivatives, a common transformation for this class of compounds. researchgate.netresearchgate.net

Furthermore, the combination of the cyano, carbonyl, and active methylene groups serves as a versatile synthon for constructing more complex heterocyclic systems. ekb.eg Through reactions with various bidentate reagents, the 2-cyanoacetamide (B1669375) core can be elaborated into a wide range of nitrogen-containing heterocycles, such as pyridines, thiazoles, and pyrimidines. ekb.egresearchgate.net

| Reaction Type | Reactive Site | Reagent Class | Resulting Structure | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Active Methylene (-CH₂-) | Aromatic Aldehydes | Arylidene Derivatives (C=CHR) | periodikos.com.brresearchgate.net |

| Azo Coupling | Active Methylene (-CH₂-) | Aryl Diazonium Salts | Arylazo Derivatives (C=N-NHAr) | researchgate.net |

| Heterocyclization | -CH₂-CN and -C=O | Various Bidentate Reagents | Pyridines, Thiazoles, etc. | ekb.eg |

Lack of Publicly Available Research Data Prevents Detailed Analysis of 2-cyano-N-(3,5-dimethylphenyl)acetamide

A thorough investigation into the scientific literature and chemical databases has revealed a significant absence of publicly available experimental data for the compound 2-cyano-N-(3,5-dimethylphenyl)acetamide . Specifically, detailed research findings and raw data pertaining to its advanced structural elucidation and analytical characterization are not accessible in published resources. This includes the specific spectroscopic and crystallographic information required to construct a detailed analysis as requested.

The requested article was to be structured around highly specific analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Single-Crystal X-ray Diffraction

These methods are fundamental for confirming the chemical structure, identifying functional groups, determining molecular weight, and understanding the three-dimensional arrangement of a molecule in the solid state. However, searches for spectra, crystallographic information files, and detailed fragmentation patterns for 2-cyano-N-(3,5-dimethylphenyl)acetamide (CAS No. 340232-32-8) did not yield any specific experimental results.

While data exists for structurally similar compounds, the strict requirement to focus solely on 2-cyano-N-(3,5-dimethylphenyl)acetamide and not introduce information from other molecules makes it impossible to generate the requested scientifically accurate and detailed article. The creation of such an article would necessitate access to primary research data that does not appear to have been published in the public domain.

Therefore, the content for the specified outline sections cannot be provided.

Computational Chemistry and Theoretical Investigations of 2 Cyano N 3,5 Dimethylphenyl Acetamide

Intermolecular Interaction Studies

Hydrogen Bonding Network Analysis

The analysis of hydrogen bonding is fundamental to understanding the supramolecular assembly and crystal packing of a compound. In the solid state, molecules of N-arylacetamides are known to form intricate networks of hydrogen bonds, which dictate their physical properties. For derivatives of N-(3,5-dimethylphenyl)acetamide, studies on similar structures reveal the prevalence of specific hydrogen bonding motifs.

For instance, the crystal structure of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide shows that molecules are linked into infinite chains through both N—H⋯O and C—H⋯O hydrogen bonds. nih.govnih.gov Similarly, in 2-chloro-N-(3,5-dimethylphenyl)acetamide, intermolecular N—H⋯O hydrogen bonds are responsible for linking the molecules into infinite chains. nih.govresearchgate.net

Based on these related structures, a theoretical analysis of 2-cyano-N-(3,5-dimethylphenyl)acetamide would predict a similar hydrogen bonding pattern. The amide group (–NH–C=O) is a classic hydrogen bond donor (the N–H group) and acceptor (the carbonyl oxygen). It is highly probable that the primary interaction would be an N—H⋯O hydrogen bond, forming chains or dimeric motifs. Additionally, the cyano group (–C≡N) can act as a hydrogen bond acceptor, potentially leading to more complex networks involving C–H donors from the methylene (B1212753) group or the aromatic ring.

A comprehensive hydrogen bonding network analysis for 2-cyano-N-(3,5-dimethylphenyl)acetamide would involve identifying all potential donors and acceptors and characterizing the geometry of these interactions. The following table summarizes the likely hydrogen bond interactions based on the analysis of analogous compounds.

| Donor | Acceptor | Type of Interaction | Probable Motif |

| N–H (amide) | O=C (amide) | Strong, intermolecular | Chains, Dimers |

| C–H (methylene) | O=C (amide) | Weak, intermolecular | Network stabilization |

| C–H (methylene) | N≡C (cyano) | Weak, intermolecular | Network stabilization |

| C–H (aromatic) | O=C (amide) | Weak, intermolecular | Network stabilization |

| C–H (aromatic) | N≡C (cyano) | Weak, intermolecular | Network stabilization |

These interactions collectively contribute to the stability of the crystal lattice. Computational methods such as Density Functional Theory (DFT) would be employed to calculate the energies and geometries of these hydrogen bonds, providing a quantitative understanding of the supramolecular architecture.

Electrophilicity-Based Charge Transfer (ECT) Methodologies

Electrophilicity-Based Charge Transfer (ECT) methodologies are theoretical tools used to predict the direction of charge transfer between molecules, which is crucial for understanding chemical reactivity. The ECT method can determine whether a molecule will act as an electron acceptor or donor in a given interaction. nih.gov

The calculation of ECT relies on key quantum chemical descriptors such as ionization potential (IP) and electron affinity (EA). The ionization potential is the energy required to remove an electron, while the electron affinity is the energy released when an electron is added. These values are used to calculate global reactivity descriptors like chemical potential (μ), hardness (η), and electrophilicity (ω).

The direction of charge transfer between two molecules, A and B, can be predicted by the ECT value. If ECT > 0, charge flows from B to A, and if ECT < 0, charge flows from A to B. This analysis is particularly useful in predicting how a molecule like 2-cyano-N-(3,5-dimethylphenyl)acetamide might interact with biological macromolecules or other chemical species.

For a molecule such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which has structural similarities to the compound of interest, ECT calculations have been used to examine interactions with DNA bases. nih.gov Such studies help in understanding the potential biological activity of the compound.

The following table outlines the key parameters used in ECT calculations.

| Parameter | Symbol | Formula | Significance |

| Ionization Potential | IP | Ecation - Eneutral | Energy to remove an electron |

| Electron Affinity | EA | Eneutral - Eanion | Energy released when adding an electron |

| Chemical Potential | μ | -(IP + EA) / 2 | Tendency of electrons to escape |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | μ2 / (2η) | Global electrophilic nature |

| Electrophilicity-Based Charge Transfer | ECT | ΔNmaxA - ΔNmaxB | Direction of charge flow between molecules A and B |

A theoretical investigation of 2-cyano-N-(3,5-dimethylphenyl)acetamide using ECT methodologies would provide valuable information about its reactivity and potential as an electrophile or nucleophile in chemical reactions.

Structure-Property Relationships Derived from Theoretical Approaches

Theoretical approaches, particularly quantum chemical calculations, are powerful tools for establishing structure-property relationships. By calculating various molecular descriptors, it is possible to predict and understand the physicochemical and biological properties of a compound based on its molecular structure.

For 2-cyano-N-(3,5-dimethylphenyl)acetamide, theoretical methods can be used to determine a range of properties. Geometric parameters such as bond lengths, bond angles, and dihedral angles can be optimized to find the most stable conformation of the molecule. Electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), provide insights into the molecule's reactivity and intermolecular interactions.

The relationship between the molecular structure and its properties can be summarized as follows:

Electronic Properties: The distribution of charge within the molecule, visualized through the MEP, can identify regions that are prone to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as IR and NMR spectra. A comparison of calculated and experimental spectra can help to confirm the molecular structure and assign spectral features. For example, the characteristic vibrational frequencies for the C≡N, C=O, and N-H groups can be calculated and compared with experimental data.

The following table presents key theoretical descriptors and their relevance to the properties of 2-cyano-N-(3,5-dimethylphenyl)acetamide.

| Theoretical Descriptor | Property Predicted | Relevance |

| Optimized Molecular Geometry | Conformation, Steric hindrance | Understanding molecular shape and interactions |

| Molecular Electrostatic Potential (MEP) | Reactive sites | Identifying regions for nucleophilic and electrophilic attack |

| HOMO-LUMO Energy Gap | Chemical reactivity, Kinetic stability | A smaller gap indicates higher reactivity |

| Dipole Moment | Polarity | Influences solubility and intermolecular forces |

| Vibrational Frequencies | IR Spectrum | Confirmation of functional groups |

| NMR Chemical Shifts | NMR Spectrum | Structural elucidation |

By systematically studying these descriptors, a comprehensive understanding of the structure-property relationships for 2-cyano-N-(3,5-dimethylphenyl)acetamide can be developed, guiding further experimental work and potential applications.

Mechanistic Research on Molecular Interactions of 2 Cyano N 3,5 Dimethylphenyl Acetamide Non Clinical Focus

Investigation of Enzyme Binding and Inhibition Mechanisms

There is no specific information available in the reviewed literature detailing the enzyme binding and inhibition mechanisms of 2-cyano-N-(3,5-dimethylphenyl)acetamide.

No studies were found that specifically investigate the active site interactions or substrate mimicry of 2-cyano-N-(3,5-dimethylphenyl)acetamide. Research on related cyanoacetamide derivatives shows they can participate in various chemical reactions, but this does not provide direct evidence for this specific compound's behavior in enzyme active sites.

Information regarding the modulation of specific enzymatic pathways, such as those involving DVL1 or RORC2, by 2-cyano-N-(3,5-dimethylphenyl)acetamide is not available in the current body of scientific literature.

Molecular Docking and Dynamics Simulations for Target Engagement

While molecular docking and simulations are common for structurally related compounds to predict their binding affinity and interaction with biological targets, no specific molecular docking or dynamics simulation studies have been published for 2-cyano-N-(3,5-dimethylphenyl)acetamide itself. Such studies would be necessary to computationally model its engagement with potential biological targets.

Interaction Studies with Biological Macromolecules (e.g., DNA, Proteins) in In Vitro Models

There is a lack of published in vitro studies investigating the direct interactions of 2-cyano-N-(3,5-dimethylphenyl)acetamide with biological macromolecules like DNA or specific proteins. While studies on other novel heterocyclic amide derivatives have explored interactions with DNA bases, similar research on 2-cyano-N-(3,5-dimethylphenyl)acetamide has not been found.

Structure-Mechanism Relationships in Biological Recognition Processes

Due to the absence of data on its specific biological interactions, a detailed analysis of the structure-mechanism relationships for 2-cyano-N-(3,5-dimethylphenyl)acetamide in biological recognition processes cannot be constructed. Structural studies on similar molecules, such as 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide, reveal that intermolecular hydrogen bonding plays a role in their crystal structures, which is a fundamental aspect of molecular recognition. However, this does not extend to a functional, biological mechanism for the target compound.

Advanced Research Applications and Utility in Chemical Sciences

Utilization as Versatile Chemical Synthons for Polyfunctionalized Heterocycles

2-Cyano-N-(3,5-dimethylphenyl)acetamide and related cyanoacetamide derivatives are highly valued as versatile synthons in heterocyclic synthesis. wikipedia.org These compounds possess both electrophilic (at the carbonyl and cyano carbons) and nucleophilic (at the amide nitrogen and the α-carbon) centers. wikipedia.orgarabjchem.org This dual reactivity allows them to react with a wide array of bidentate reagents to construct a diverse range of polyfunctionalized heterocyclic systems, which are often scaffolds for biologically active molecules. arabjchem.org

The reactive nature of the cyanoacetamide core makes it an excellent starting material for various nitrogen-containing heterocycles. arabjchem.org The active methylene (B1212753) group, in particular, is a key site for condensation and cyclization reactions. wikipedia.org

Pyrazoles : A common route to pyrazole (B372694) synthesis involves the reaction of cyanoacetamide derivatives with diazonium salts to form hydrazone intermediates. These hydrazones can then undergo cyclization to yield aminopyrazole derivatives. monash.edunih.govrsc.org Alternatively, reaction with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can form an enaminonitrile, which subsequently reacts with hydrazine (B178648) derivatives to afford pyrazoles. monash.eduresearchgate.net

Thiazoles : Thiazole (B1198619) rings can be synthesized from cyanoacetamide precursors through several pathways. One established method involves reacting the cyanoacetamide with phenyl isothiocyanate in the presence of a base, followed by heterocyclization with reagents like chloroacetyl chloride to give thiazolinone derivatives. nih.govresearchgate.net Another approach utilizes elemental sulfur in reaction with the cyanoacetamide derivative to construct the thiazole scaffold. nih.govrsc.org

Pyridines : The synthesis of substituted pyridines, particularly 2-pyridone derivatives, can be achieved from cyanoacetamides. rsc.org Reactions with 1,3-dielectrophilic compounds such as acetylacetone (B45752) or arylidenemalononitrile lead to the formation of the pyridine (B92270) ring. rsc.org The inherent reactivity of the cyanoacetamide synthon provides a reliable entry into this important class of heterocycles. arabjchem.org

Other Nitrogen-Containing Rings : The versatility of 2-cyano-N-(3,5-dimethylphenyl)acetamide extends to the synthesis of other heterocyclic systems. For instance, reactions can be tailored to produce thiophenes, nih.govresearchgate.net pyridazines, nih.gov and various fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. monash.edursc.org

The following table summarizes the synthesis of various heterocycles from cyanoacetamide synthons.

| Heterocycle | Key Reagents | Reference |

| Pyrazoles | Aromatic diazonium salts, Hydrazine hydrate | monash.edunih.govrsc.org |

| Thiazoles | Phenyl isothiocyanate, Chloroacetyl chloride, Elemental sulfur | nih.govrsc.orgresearchgate.net |

| Pyridines (2-Pyridones) | Acetylacetone, Arylidenemalononitrile | rsc.org |

| Thiophenes | Elemental sulfur, Malononitrile | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Aminopyrazoles, Hydrazine derivatives | monash.edursc.org |

Building Blocks in Combinatorial Chemistry Libraries

The capacity of cyanoacetamides to serve as precursors to a wide variety of heterocyclic frameworks makes them valuable building blocks for combinatorial chemistry. arabjchem.org Combinatorial chemistry aims to rapidly synthesize large libraries of diverse compounds for screening in drug discovery and other fields. The polyfunctional nature of 2-cyano-N-(3,5-dimethylphenyl)acetamide allows for the introduction of diversity at multiple points in the molecular scaffold, enabling the generation of numerous analogues and derivatives from a single, versatile starting material. arabjchem.org

Applications in Chemical Probe Development for Proteomics Research

No specific research detailing the use of 2-cyano-N-(3,5-dimethylphenyl)acetamide as a chemical probe in proteomics was identified in the reviewed literature. However, the field of chemical proteomics often employs small, reactive molecules to identify and study protein function in complex biological systems. nih.gov Methodologies such as compound-centered chemical proteomics (CCCP) and activity-based protein profiling (ABPP) utilize customized molecular probes to isolate and identify protein targets. frontiersin.org These probes are typically derived from bioactive compounds and are modified with reporter tags or photo-affinity labels to facilitate target identification. nih.gov Given the reactivity of the cyanoacetamide moiety, it could theoretically be incorporated into scaffolds designed for such purposes, but specific applications for this compound remain to be explored.

Advanced Analytical Method Development for Compound Characterization in Complex Matrices

Specific advanced analytical methods for the characterization of 2-cyano-N-(3,5-dimethylphenyl)acetamide within complex matrices have not been extensively reported. The characterization of N-aryl acetamide (B32628) derivatives and related compounds typically relies on standard spectroscopic and chromatographic techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are routinely used to confirm the molecular structure. acs.org

Mass Spectrometry (MS) : Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for molecular weight determination and structural elucidation. redalyc.orggoogle.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of N-aryl acetamides and for their separation from reaction mixtures or other compounds. sielc.com

Infrared (IR) Spectroscopy : This technique is used to identify key functional groups, such as the cyano (C≡N) and amide (C=O) stretches. acs.org

While these methods are well-established for pure compounds, the development of validated protocols for quantifying 2-cyano-N-(3,5-dimethylphenyl)acetamide in complex biological or environmental samples would require specialized method development to address matrix effects and achieve desired sensitivity and selectivity.

Exploration of 2-Cyano-N-(3,5-dimethylphenyl)acetamide in Materials Science Research (e.g., as a monomer component or ligand)

While direct applications of 2-cyano-N-(3,5-dimethylphenyl)acetamide in materials science are not widely documented, its functional groups suggest significant potential in this field, particularly as a ligand for metal complexes or as a monomer component in polymer synthesis.

Ligand for Metal Complexes : The cyano and acetamide moieties are both capable of coordinating to metal ions. Research on other cyanoacetamide derivatives has shown their ability to act as versatile ligands. For example, 2-cyano-2-isonitrosoacetamide has been used to create unique 2D coordination polymers with silver(I), where it functions as both a chelate and a bridging ligand. rsc.orgresearchgate.net The nitrogen and oxygen atoms within the 2-cyano-N-(3,5-dimethylphenyl)acetamide structure provide potential coordination sites for forming metal-organic frameworks (MOFs), coordination polymers, and other functional metal complexes. monash.edu

Monomer Component : The structure of 2-cyano-N-(3,5-dimethylphenyl)acetamide is analogous to other functional monomers used in polymer chemistry. A closely related compound, (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide, has been identified as a novel functional monomer for creating polymeric nanospheres via microemulsion polymerization. researchgate.net This suggests that 2-cyano-N-(3,5-dimethylphenyl)acetamide, or a derivative thereof, could be explored as a monomer or co-monomer. The presence of the aromatic ring, amide, and cyano groups could impart specific properties, such as thermal stability or altered solubility, to the resulting polymers.

Future Research Directions and Emerging Perspectives

Development of Stereoselective Synthetic Pathways

Many biologically active organic compounds contain chiral centers, making the ability to control the three-dimensional arrangement of atoms crucial in synthetic chemistry. uwindsor.cachiralpedia.com Asymmetric synthesis, which selectively produces one enantiomer over another, is essential for developing effective and safe pharmaceutical drugs. chiralpedia.com While current synthetic routes to cyanoacetamide derivatives are well-established, a significant future direction lies in the development of stereoselective methods. nih.gov

Future research will likely focus on creating chiral derivatives of 2-cyano-N-(3,5-dimethylphenyl)acetamide. This can be achieved through several established strategies for asymmetric synthesis:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor molecule can direct the stereochemical outcome of subsequent reactions.

Chiral Catalysts: Employing small amounts of enantiomerically pure catalysts, such as transition metal complexes or organic molecules, can induce chirality in the final product. uwindsor.cachiralpedia.com

Biocatalysis: Utilizing enzymes as catalysts offers high levels of stereoselectivity under mild reaction conditions. slideshare.net

The development of such pathways would enable the synthesis of enantiomerically pure compounds, allowing for a more precise investigation of their biological activities and interactions, as different enantiomers can have drastically different effects. chiralpedia.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. news-medical.netnih.gov These computational tools can analyze vast datasets to predict molecular properties, identify potential biological targets, and even design novel compounds with desired characteristics. nih.goviapchem.org

For 2-cyano-N-(3,5-dimethylphenyl)acetamide, future research can leverage AI and ML in several key areas:

ADMET Prediction: ML models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities, helping to identify promising candidates early in the drug development process. nih.goviapchem.org

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of 2-cyano-N-(3,5-dimethylphenyl)acetamide derivatives with their biological activity, guiding the design of more potent compounds. iapchem.org

De Novo Design: Generative AI models can design entirely new molecules based on the 2-cyano-N-(3,5-dimethylphenyl)acetamide scaffold, optimized for specific properties or to interact with a particular biological target.

Reaction Prediction: Machine learning algorithms can predict the outcomes of chemical reactions, assisting in the design of efficient synthetic routes to novel derivatives. news-medical.net

By coupling computational predictions with experimental validation, researchers can accelerate the discovery and optimization of new compounds based on the 2-cyano-N-(3,5-dimethylphenyl)acetamide structure. news-medical.netnih.gov

Deeper Elucidation of Reaction Mechanisms via Advanced Spectroscopic and Computational Techniques

A fundamental understanding of reaction mechanisms is critical for optimizing synthetic processes and predicting chemical reactivity. nih.gov Advanced spectroscopic and computational methods are powerful tools for gaining detailed insights into the molecular transformations involving 2-cyano-N-(3,5-dimethylphenyl)acetamide.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): In-depth 1H and 13C NMR analyses are fundamental for confirming the structures of reactants, intermediates, and products. sci-hub.boxacs.org Advanced NMR experiments can provide further information about molecular connectivity and spatial arrangement.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule, allowing researchers to track the progress of a reaction by observing the appearance and disappearance of characteristic vibrational bands, such as those for cyano (C≡N) and amide (C=O) groups. tandfonline.comresearchgate.net

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation patterns of compounds, aiding in structural elucidation and reaction monitoring. periodikos.com.brnist.gov

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are widely used to model molecular geometries, determine electronic properties like HOMO-LUMO energy gaps, and map electrostatic potential surfaces. sci-hub.boxtandfonline.comresearchgate.net These calculations can help predict reactive sites within the molecule. tandfonline.com

Reaction Pathway Modeling: Computational chemistry can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov This provides a detailed, step-by-step picture of the reaction mechanism, which can be difficult to obtain experimentally.

Combining experimental data from spectroscopy with theoretical insights from computational studies will enable a more complete understanding of the chemical behavior of 2-cyano-N-(3,5-dimethylphenyl)acetamide. researchgate.netresearchgate.net

Expanding the Scope of Molecular Interactions beyond Currently Identified Targets

The cyanoacetamide functional group is a versatile scaffold found in a wide array of biologically active molecules. tubitak.gov.tr Derivatives have been investigated for various therapeutic applications, indicating their potential to interact with multiple biological targets. nih.gov While specific targets for 2-cyano-N-(3,5-dimethylphenyl)acetamide are not extensively documented, the broader class of compounds provides a basis for future exploration.

Future research should aim to identify and characterize the molecular targets of 2-cyano-N-(3,5-dimethylphenyl)acetamide and its derivatives. This can be approached through:

Molecular Docking: In silico docking studies can predict the binding affinity and orientation of the compound within the active sites of various proteins, such as kinases or enzymes. tandfonline.comresearchgate.net For example, a related compound, 2-cyano-N-[3-[6-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]phenyl]acetamide, has been identified as an inhibitor of Tyrosine-protein kinase JAK3. zju.edu.cn

High-Throughput Screening: Screening libraries of derivatives against panels of biological targets can rapidly identify potential protein-ligand interactions.

Biophysical Techniques: Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to experimentally validate and quantify the binding interactions predicted by computational models.

By systematically exploring interactions with a broader range of proteins and enzymes, researchers may uncover novel mechanisms of action and new therapeutic possibilities for this class of compounds.

Exploration of Novel Chemical Reactivity Patterns and Derivatization Opportunities

Cyanoacetamides are highly reactive and versatile building blocks in organic synthesis, particularly for the construction of heterocyclic compounds. tubitak.gov.trresearchgate.net The 2-cyano-N-(3,5-dimethylphenyl)acetamide molecule possesses several reactive sites that can be exploited for derivatization:

The Active Methylene (B1212753) Group: The CH2 group situated between the cyano and carbonyl groups is highly acidic and can participate in a variety of condensation reactions, such as the Knoevenagel condensation with aldehydes. tubitak.gov.trperiodikos.com.br

The Cyano Group: The nitrile functionality can undergo cycloaddition reactions and can be a key component in the formation of various nitrogen-containing heterocycles like pyrazoles and pyridines. tubitak.gov.tr

The Amide Group: The amide linkage itself can be involved in cyclization reactions or modified to alter the compound's properties. tubitak.gov.tr

Future synthetic efforts could focus on using these reactive sites to create a diverse library of new molecules. For instance, multicomponent reactions (MCRs) utilizing the cyanoacetamide core have proven to be an efficient strategy for rapidly generating complex molecular scaffolds. nih.govnih.gov Exploring reactions with different electrophiles and nucleophiles could lead to the synthesis of novel thiophenes, thiazoles, pyrimidines, and other heterocyclic systems, each with unique structural and electronic properties ripe for further investigation. tubitak.gov.tr

Q & A

Q. What are the optimal synthetic routes for 2-cyano-N-(3,5-dimethylphenyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a condensation reaction between 3,5-dimethylaniline and cyanoacetic acid under acidic or basic conditions. A common approach uses carbodiimide-based coupling agents (e.g., DCC or EDC) to activate the carboxylic acid group of cyanoacetic acid, facilitating amide bond formation . Temperature control (40–60°C) and anhydrous solvents (e.g., DMF or THF) are critical to minimize side reactions like hydrolysis of the cyano group. Yields range from 60–80%, with purity confirmed via HPLC or NMR (e.g., characteristic peaks at δ 3.30 ppm for –CH2–CN and δ 6.18 ppm for aromatic protons) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR (e.g., DMSO-d6 solvent) to identify the acetamide backbone and substituents. For example, the cyano group (–CN) appears as a singlet near δ 120 ppm in 13C NMR. Mass spectrometry (ESI-MS) with [M+H]+ ions confirms molecular weight (calculated: ~217.25 g/mol). FT-IR can validate functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT or resazurin-based) against cancer cell lines (e.g., HeLa or MCF-7) to screen for antiproliferative effects. Use concentrations ranging from 1–100 µM. For enzyme inhibition studies (e.g., kinases or proteases), employ fluorescence-based kinetic assays with appropriate substrates .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or reactivity of this compound?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways and identify transition states. For example, simulate the condensation reaction to assess energy barriers for amide bond formation. Pair this with machine learning (e.g., Bayesian optimization) to predict optimal solvent systems or catalysts. Experimental validation using high-throughput microreactors can refine computational predictions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Conduct dose-response assays with standardized protocols (e.g., IC50 calculations) to eliminate variability. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional effects) to confirm mechanisms. For example, if antiproliferative activity conflicts between studies, verify via apoptosis markers (e.g., caspase-3 activation) or cell-cycle analysis (flow cytometry) .

Q. How does the 3,5-dimethylphenyl group influence electronic or steric effects in downstream reactions?

- Methodological Answer : Perform Hammett analysis to quantify electronic effects of the substituents. Compare reaction rates of derivatives (e.g., 3,5-dichloro vs. 3,5-dimethyl) in nucleophilic acyl substitution. Steric effects can be assessed via X-ray crystallography or molecular docking to evaluate binding pocket compatibility in enzyme inhibition studies .

Q. What advanced analytical techniques differentiate polymorphic forms of this compound?

- Methodological Answer : Use PXRD (powder X-ray diffraction) to identify crystalline phases. Pair with DSC-TGA to analyze thermal stability and phase transitions. For amorphous vs. crystalline distinctions, employ solid-state NMR or Raman spectroscopy. Computational crystal structure prediction (CSP) tools like Materia Studio can guide polymorph screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.